molecular formula C10H14N2S B565748 2-(Piperazin-1-yl)benzenethiol CAS No. 96221-85-1

2-(Piperazin-1-yl)benzenethiol

Cat. No.: B565748
CAS No.: 96221-85-1
M. Wt: 194.296
InChI Key: WCHSYALJKNUPHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperazin-1-yl)benzenethiol is an organic compound with the molecular formula C10H14N2S. It is characterized by the presence of a piperazine ring attached to a benzenethiol moiety. This compound is known for its utility as an intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting serotonin receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)benzenethiol typically involves the reaction of 2-chlorobenzenethiol with piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)benzenethiol primarily involves its interaction with serotonin receptors. The piperazine ring is known to mimic the structure of serotonin, allowing the compound to bind to these receptors and modulate their activity. This interaction can influence various signaling pathways within the cell, leading to changes in neurotransmitter release and neuronal activity .

Comparison with Similar Compounds

  • 2-(Piperazin-1-yl)benzothiazole
  • 2-(Piperazin-1-yl)benzoxazole
  • 3-(Piperazin-1-yl)-1,2-benzothiazole

Comparison: 2-(Piperazin-1-yl)benzenethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity compared to its analogs. For instance, 2-(Piperazin-1-yl)benzothiazole and 2-(Piperazin-1-yl)benzoxazole contain sulfur and oxygen heterocycles, respectively, which influence their electronic properties and biological activity. The thiol group in this compound allows for specific interactions with metal ions and proteins, making it a valuable compound in both chemical synthesis and biological research .

Properties

IUPAC Name

2-piperazin-1-ylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHSYALJKNUPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.